PC3 Cell Line Selectivity: Anticancer Agent 69 vs. Other Cancer and Normal Cell Lines
Anticancer agent 69 exhibits a pronounced selectivity for the PC3 prostate cancer cell line. In a 72-hour viability assay, the IC₅₀ for PC3 cells was determined to be 26 nM. This potency was compared against a panel of other human cancer cell lines (MGC-803, PC9, EC9706, SMMC-7721) and normal cell lines (Het-1A, L02, GES-1) under identical assay conditions . The data demonstrates a significantly lower IC₅₀ for PC3 cells, highlighting its preferential activity against this specific prostate cancer model.
| Evidence Dimension | Selectivity profile in cell viability assay |
|---|---|
| Target Compound Data | IC₅₀ = 26 nM (PC3) |
| Comparator Or Baseline | IC₅₀ = 557 nM (MGC-803); 148 nM (PC9); 3.99 µM (EC9706); 844 nM (SMMC-7721); Normal cell lines (IC₅₀ > 20 µM) |
| Quantified Difference | PC3 IC₅₀ is 5.7-fold lower than PC9, 21.4-fold lower than MGC-803, and >769-fold lower than the EC9706 cell line. |
| Conditions | Cell viability assay (0-20 µM range, 72-hour incubation) across a panel of human cancer and normal cell lines. |
Why This Matters
This selectivity profile is critical for researchers requiring a tool compound to preferentially target prostate cancer cells while minimizing off-target cytotoxicity in other tissues, a key differentiator from non-selective cytotoxic agents.
